Lenalidomide-CO-PEG3-OH is a synthetic compound that belongs to the class of immunomodulatory drugs. It is derived from lenalidomide, a well-known treatment for multiple myeloma and other hematological malignancies. The compound is characterized by the presence of a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability. The chemical structure is specifically designed to facilitate targeted protein degradation, making it a valuable tool in research focused on proteolysis-targeting chimeras (PROTACs) .
Lenalidomide-CO-PEG3-OH is synthesized from lenalidomide, which is an analogue of thalidomide. It is commercially available from various suppliers, including Sigma-Aldrich and Tenova Pharma, under the CAS number 2940935-14-6. The compound's molecular formula is C20H25N3O7, with a molecular weight of approximately 419.4 g/mol .
The compound falls under the category of small molecules and is classified as an E3 ligase ligand due to its ability to recruit cereblon, a component of the E3 ubiquitin ligase complex. This property enables it to induce targeted protein degradation, which is crucial for therapeutic applications in cancer treatment and other diseases .
The synthesis of Lenalidomide-CO-PEG3-OH typically involves coupling reactions that link the lenalidomide backbone with the PEG moiety. One common method includes using amine-terminated PEG linkers that can react with carboxylic acid groups on lenalidomide through standard coupling techniques such as EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide/N-hydroxysuccinimide) chemistry.
The synthesis can be performed under mild conditions to preserve the integrity of the sensitive functional groups present in lenalidomide. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity (typically ≥95%) .
Lenalidomide-CO-PEG3-OH participates in various chemical reactions typical for small molecules with functional groups capable of forming covalent bonds. Key reactions include:
These reactions are essential for modifying the compound for specific applications in drug development and targeted therapies .
The reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, reductive amination can utilize supported reducing agents such as sodium cyanoborohydride to facilitate the reaction without excessive side products .
Lenalidomide-CO-PEG3-OH functions primarily by binding to cereblon, an E3 ubiquitin ligase component. This interaction promotes the ubiquitination and subsequent degradation of target proteins involved in tumor growth and immune regulation.
The mechanism involves:
This process effectively reduces levels of specific oncogenic proteins, thereby exerting anti-tumor effects .
Lenalidomide-CO-PEG3-OH exhibits properties typical of small organic molecules:
Key chemical properties include:
Relevant data indicates that its solubility profile allows for easier formulation into drug delivery systems .
Lenalidomide-CO-PEG3-OH is primarily used in research related to:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: